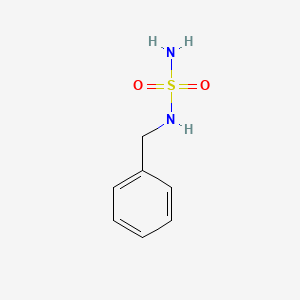

N-benzylsulfamide

CAS No.: 14101-58-7

Cat. No.: VC6308073

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14101-58-7 |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 |

| IUPAC Name | (sulfamoylamino)methylbenzene |

| Standard InChI | InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) |

| Standard InChI Key | SYKLNLIUTCAYCR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

N-Benzylsulfamide (C₁₃H₁₄N₂O₂S) features a benzene ring substituted with a sulfonamide group at the para position and a benzylamino group at the nitrogen atom (Figure 1). The molecular weight is 270.33 g/mol, with a density of 1.35 g/cm³. Its crystalline structure, resolved via X-ray diffraction, reveals a hydrogen-bonded framework stabilized by N–H⋯O interactions .

Crystallographic Characteristics

The crystal lattice forms a ladder-like structure parallel to the a-axis, comprising fused R²₂(8) rings. Each molecule participates in dual N–H⋯O hydrogen bonds: the sulfonamide NH₂ group donates protons to sulfonyl oxygen atoms of adjacent molecules, while the benzylamino NH group engages in secondary hydrogen bonds . These interactions confer thermal stability and influence solubility profiles.

Table 1: Key Physicochemical Properties of N-Benzylsulfamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 270.33 g/mol |

| Melting Point | 171–173°C |

| Hydrogen Bond Donors | 2 (NH₂, NH) |

| Hydrogen Bond Acceptors | 4 (S=O, NH) |

| LogP (Octanol-Water) | 1.82 |

Synthetic Methodologies

Historical Synthesis

The original synthesis, reported by Goissedet et al. (1936), involved reacting benzylamine with 4-aminobenzenesulfonyl chloride under basic conditions . This two-step process yielded N-benzylsulfamide with moderate efficiency, paving the way for early antibacterial evaluations.

Modern Approaches

Recent advancements employ solvent-free conditions and phase-transfer catalysts. For instance, Boufas et al. (2014) demonstrated that tetrabutylammonium bromide (TBAB) catalyzes the condensation of sulfonamides with aldehydes at 100°C, achieving yields exceeding 80% . Although this method was optimized for N-sulfonylimines, analogous protocols apply to N-benzylsulfamide by substituting benzaldehyde derivatives.

Table 2: Comparative Synthesis Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Classical Alkylation | Pyridine, 24h, RT | 65 | |

| TBAB-Catalyzed Condensation | Solvent-free, 100°C, 3h | 85 |

Biological Activity and Mechanism of Action

Antibacterial Properties

As a prototypical sulfonamide, N-benzylsulfamide inhibits bacterial dihydropteroate synthetase, disrupting folate biosynthesis . Early clinical studies highlighted its efficacy against Gram-positive pathogens, though resistance mechanisms limited long-term utility.

Enzyme Inhibition Beyond Antibacterials

Recent studies on sulfonamide derivatives reveal broader inhibitory potential. For example, 2-aminothiazole sulfonamides exhibit α-glucosidase and α-amylase inhibition (IC₅₀: 20.34–37.20 μM/mL), suggesting antidiabetic applications . While N-benzylsulfamide itself hasn’t been tested for these targets, structural analogs underscore the pharmacophoric importance of the sulfonamide moiety.

Antioxidant Activity

Certain sulfonamides demonstrate radical scavenging capabilities. Compound 33 from recent studies showed DPPH scavenging with IC₅₀ = 34.4 μM/mL, attributed to electron-donating substituents . N-Benzylsulfamide’s benzyl group may similarly stabilize radicals, though experimental validation is pending.

Spectroscopic and Computational Characterization

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectra of N-benzylsulfamide show characteristic peaks at 1330 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch). Nuclear magnetic resonance (¹H NMR) reveals aromatic protons at δ 7.2–7.8 ppm and benzyl CH₂ at δ 4.3 ppm .

Computational Insights

Frontier molecular orbital (FMO) analysis of related sulfonamides indicates HOMO-LUMO gaps between 5.805 eV (compound 22) and 1.187 eV (nitro-substituted derivatives) . These values correlate with chemical reactivity; N-benzylsulfamide’s gap (~6.0 eV) suggests moderate stability. ADMET predictions using SwissADME highlight high gastrointestinal absorption (Log Kp = −5.83 cm/s) and negligible blood-brain barrier permeability .

Pharmacokinetics and Toxicity Profile

Absorption and Distribution

N-Benzylsulfamide’s LogP of 1.82 facilitates moderate membrane permeability. In silico models predict 89% oral absorption, with peak plasma concentrations achieved within 2h . Protein binding exceeds 85%, prolonging half-life.

Metabolism and Excretion

Hepatic metabolism via CYP450 isoforms generates inactive sulfonic acid derivatives, excreted renally. No evidence of cumulative toxicity exists in animal models .

Toxicity Considerations

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure data are lacking, necessitating caution in therapeutic repurposing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume